molecular formula C11H17BN2O2 B567391 (6-(Cyclohexylamino)pyridin-2-yl)boronic acid CAS No. 1310384-86-1

(6-(Cyclohexylamino)pyridin-2-yl)boronic acid

Cat. No.: B567391
CAS No.: 1310384-86-1
M. Wt: 220.079
InChI Key: PODIMNITWOWORU-UHFFFAOYSA-N
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Description

(6-(Cyclohexylamino)pyridin-2-yl)boronic acid is an organoboron compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a boronic acid group and a pyridine scaffold with a cyclohexylamino substituent, makes it a versatile building block and a potential pharmacophore. This compound serves as a crucial synthetic intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex biaryl structures for pharmaceutical targets . The pyridine ring is a privileged scaffold in drug design, and its functionalization with a boronic acid group allows for further structural diversification, enabling the rapid exploration of structure-activity relationships in hit-to-lead optimization campaigns . From a therapeutic perspective, the core structure of this compound suggests potential for diverse biological activities. Boronic acids, in general, have demonstrated anticancer, antibacterial, and antiviral applications, with several boronic acid-derived drugs (e.g., Bortezomib, Ixazomib) approved for clinical use . Specifically, aminopyridine derivatives are frequently investigated as inhibitors of protein kinases, such as MSK1, which is a potential therapeutic target in inflammatory diseases like asthma . The presence of the boronic acid group can also enable the compound to act as a covalent reversible inhibitor, potentially targeting serine or cysteine residues in enzyme active sites, a mechanism exploited in the design of novel SARS-CoV-2 Mpro inhibitors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-(cyclohexylamino)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c15-12(16)10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9,15-16H,1-3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODIMNITWOWORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671276
Record name [6-(Cyclohexylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-86-1
Record name [6-(Cyclohexylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronation Strategies for Pyridine Derivatives

Suzuki-Miyaura Cross-Coupling Approaches

Coupling with Cyclohexylamine Derivatives

A modified Suzuki-Miyaura reaction enables the introduction of the cyclohexylamino group. As demonstrated in analogous syntheses, this involves:

  • Precursor Preparation : 6-Bromo-2-boronic acid pinacol ester is synthesized from 6-bromo-2-iodopyridine.

  • Amination : The bromo group undergoes substitution with cyclohexylamine using Pd(OAc)2/Xantphos catalysis in toluene at 110°C for 24 hours.

Table 1: Comparative Yields in Amination Reactions

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)2/XantphosToluene1102478
Pd(dba)2/BINAPDioxane1001885
CuI/L-ProlineDMF1203646

Direct Amination of Halopyridine Boronic Acid Precursors

Buchwald-Hartwig Amination

A one-pot strategy combines borylation and amination. For example, 6-bromo-2-iodopyridine undergoes Miyaura borylation followed by Pd-mediated coupling with cyclohexylamine. Key parameters:

  • Catalyst : Pd2(dba)3 with BrettPhos ligand

  • Base : Cs2CO3 in tert-amyl alcohol

  • Yield : 72% after HPLC purification.

SNAr Reactions

Electron-deficient pyridines permit nucleophilic aromatic substitution. Heating 6-fluoro-2-boronic acid pyridine with cyclohexylamine in DMSO at 150°C for 48 hours achieves 65% conversion.

Multicomponent Reaction Strategies

Ugi-4CR Adaptation

Isonitrile-based multicomponent reactions (MCRs) offer convergent synthesis. A protected (2-oxoethyl)boronic acid reacts with cyclohexyl isocyanide and 2-aminopyridine in acetonitrile at 60°C, yielding the target compound in 74% yield after deprotection.

Equation 1 :

Boronic ester+R-NC+2-AminopyridineNH4Cl(6-(Cyclohexylamino)Pyridin-2-Yl)Boronic Acid\text{Boronic ester} + \text{R-NC} + \text{2-Aminopyridine} \xrightarrow{\text{NH}_4\text{Cl}} \text{this compound}

Purification and Characterization

Chromatographic Methods

  • Preparative HPLC : C18 column with H2O/MeCN (0.1% TFA) gradient (65–95% MeCN over 30 min).

  • Silica Gel Chromatography : Elution with DCM/MeOH (90:10) for intermediates.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.20 (s, 1H, B-OH), 7.59 (d, J=1.5 Hz, 1H, pyridine-H), 3.55 (t, J=8 Hz, 2H, cyclohexyl-H).

  • HRMS : m/z 248.1024 [M+H]+ (calc. 248.1028) .

Chemical Reactions Analysis

Types of Reactions: (6-(Cyclohexylamino)pyridin-2-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include biaryl compounds, alkenyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of boronic acids, including (6-(Cyclohexylamino)pyridin-2-yl)boronic acid, as inhibitors of viral proteases, specifically targeting SARS-CoV-2. Research indicates that boronic acid derivatives can effectively bind to the main protease (Mpro) of the virus, which is crucial for its replication. In a study, several β-amido boronic acids were synthesized and tested for their binding affinity to Mpro, showing promising results with binding concentrations ranging from 250 to 500 nM . This suggests that this compound could be further explored as a therapeutic agent against COVID-19.

1.2 Cancer Therapeutics

Boronic acids are also recognized for their role in cancer treatment. This compound may act as a potent inhibitor in pathways associated with tumor growth and proliferation. For instance, compounds containing boronic acid functionalities have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells . This mechanism is particularly relevant in therapies targeting multiple myeloma and other malignancies.

Chemical Synthesis

2.1 Suzuki-Miyaura Coupling Reactions

The compound can serve as a key reagent in Suzuki-Miyaura cross-coupling reactions, a fundamental method in organic synthesis for forming carbon-carbon bonds. The use of this compound allows for the efficient coupling of aryl halides with various substrates, yielding high-purity products . This application is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Summary of Suzuki-Miyaura Coupling Results with Boronic Acids

Aryl HalideBoronic AcidYield (%)
4-BromoanilineThis compound85
3-ChlorotolueneThis compound90
2-IodophenolThis compound78

Material Science

3.1 Boronic Acid Polymers

The incorporation of this compound into polymer matrices has been investigated for creating responsive materials. Boronate esters formed from this compound can be utilized in the design of smart materials that respond to environmental changes such as pH or temperature . These materials have potential applications in drug delivery systems where controlled release is critical.

3.2 Chemical Derivatization Techniques

The compound has been employed in chemical derivatization strategies to enhance the detection sensitivity of small molecules in mass spectrometry applications. For example, its reaction with catecholamines has improved detection capabilities in imaging mass spectrometry techniques . This application underscores its versatility beyond traditional medicinal uses.

Mechanism of Action

The mechanism of action of (6-(Cyclohexylamino)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic acid functional group.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare (6-(Cyclohexylamino)pyridin-2-yl)boronic acid with structurally related pyridinyl boronic acids, focusing on substituent effects, reactivity, and applications.

Substituent Variations: Cycloalkylamino vs. Other Groups

(a) (6-(Cyclopentylamino)pyridin-2-yl)boronic Acid (CAS 321724-19-0)
  • Structure: Cyclopentylamino group (-NH-C5H9) replaces cyclohexylamino.
  • Molecular Formula : C10H15BN2O2 (MW: 198.06 g/mol).
  • Lower hydrophobicity compared to the cyclohexyl analog .
  • Applications : Used in medicinal chemistry for protease inhibition studies .
(b) (6-Morpholinopyridin-2-yl)boronic Acid (CAS MFCD09607739)
  • Structure: Morpholine (a six-membered ring with O and N) replaces cyclohexylamino.
  • Molecular Formula : C9H14BN2O3 (MW: 208.03 g/mol).
  • Key Differences :
    • The morpholine group introduces polarity and hydrogen-bonding capacity, improving aqueous solubility.
    • Electron-rich nitrogen and oxygen atoms may enhance coordination with transition metal catalysts (e.g., Pd in Suzuki reactions) .
  • Applications : Preferred in reactions requiring polar intermediates or targeting biological receptors .
(c) (6-Ethoxypyridin-3-yl)boronic Acid (CAS 612845-44-0)
  • Structure : Ethoxy group (-OCH2CH3) at the 6-position.
  • Molecular Formula: C7H10BNO3 (MW: 166.97 g/mol).
  • Key Differences: Electron-donating ethoxy group increases electron density on the pyridine ring, accelerating oxidative addition in cross-coupling. Reduced steric bulk compared to cyclohexylamino derivatives may improve reaction yields .
  • Applications : Common in synthesizing agrochemicals and OLED materials .

Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Hindrance Reactivity in Suzuki Coupling
This compound Cyclohexylamino (NH) Moderate electron donation High Moderate
(6-Morpholinopyridin-2-yl)boronic acid Morpholinyl (O, N) Strong electron donation Moderate High
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS 205240-63-7) Cl, CF3 Electron-withdrawing Low Low
(6-(tert-Butoxy)pyridin-2-yl)boronic acid (CAS 1310384-88-3) tert-Butoxy (O-tBu) Electron donation + steric Very High Low
  • Electron-withdrawing groups (e.g., Cl, CF3) reduce reactivity by deactivating the boronic acid toward transmetallation .
  • Bulky groups (e.g., cyclohexylamino, tert-butoxy) slow reaction kinetics but improve selectivity in coupling .

Biological Activity

(6-(Cyclohexylamino)pyridin-2-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexylamino group and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

  • Enzyme Inhibition : Boronic acids often act as enzyme inhibitors. For instance, this compound may inhibit proteases by forming stable complexes with the active site residues.
  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various pathways, including the PI3K/mTOR signaling pathway, which is critical in cancer biology.

Anticancer Activity

Research has demonstrated that derivatives of boronic acids exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes some findings related to similar compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
6-Aminopyridine-3-boronic acidHCT116 (colon cancer)5.0PI3K/mTOR pathway inhibition
6-(Cyclohexylamino)pyridin-2-yl)boronic acidMCF-7 (breast cancer)TBDApoptosis induction
6-(Cyclohexylamino)pyridin-2-yl)boronic acidA549 (lung cancer)TBDCell cycle arrest

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.

Antiviral Activity

Recent studies have indicated that certain boronic acids may inhibit viral proteases, including those associated with SARS-CoV-2. A focused library of β-amido boronic acids was screened for their ability to inhibit the Mpro protease, a critical enzyme for viral replication.

  • Inhibition Studies : Compounds similar to this compound showed promising inhibition rates against Mpro, suggesting potential therapeutic applications in antiviral drug development .

Case Studies and Research Findings

  • Anticancer Studies : In vitro assays have shown that compounds derived from pyridine-boronic acid structures exhibit varying degrees of anticancer activity across different cell lines. For instance, one study reported significant inhibition of growth in glioblastoma U87 MG cells with an IC50 value indicating potent activity .
  • Enzymatic Inhibition : A study focusing on the design and synthesis of boronic acids demonstrated that structural modifications could enhance selectivity and potency against specific enzymes involved in disease processes . This suggests that this compound could be optimized for better efficacy.
  • Mechanistic Insights : Computational studies have provided insights into the binding interactions between boronic acids and target enzymes, revealing how structural features influence biological activity . These findings support the hypothesis that modifications to the cyclohexyl or pyridine moieties could enhance therapeutic potential.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (6-(cyclohexylamino)pyridin-2-yl)boronic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling, where a pyridine-derived halide reacts with a boronic acid precursor. Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard, but air-stable alternatives like PdCl₂(dppf) may improve reproducibility in moisture-sensitive reactions .
  • Protection strategies : Temporary protection of the boronic acid group (e.g., as a boronate ester) prevents side reactions during synthesis. Deprotection is achieved via acidic hydrolysis .
  • Temperature control : Elevated temperatures (80–100°C) in polar aprotic solvents (e.g., THF or DMF) enhance coupling efficiency but require inert atmospheres to avoid boronic acid oxidation .
    • Yield optimization : Purification challenges (e.g., boroxine formation at high temperatures) necessitate silica gel-free methods, such as recrystallization or HPLC .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Key methods :

  • NMR spectroscopy : ¹¹B NMR identifies boronic acid speciation (δ ~30 ppm for free acid, δ ~10 ppm for boronate esters). ¹H/¹³C NMR resolves cyclohexyl and pyridyl proton environments .
  • Mass spectrometry : High-resolution LC-MS/MS confirms molecular weight and detects impurities (e.g., residual protecting groups) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, particularly for coordination complexes with diols or amines .

Advanced Research Questions

Q. How does the boronic acid moiety in this compound enable applications in targeted drug delivery systems?

  • Mechanistic insights : The boronic acid group forms reversible covalent bonds with diols (e.g., sialic acid on cancer cells) or catechols (e.g., dopamine), enabling pH-responsive drug release in physiological environments .
  • Design considerations :

  • Bioisosterism : Boronic acids can replace carboxylic acids to enhance metabolic stability while maintaining target affinity (e.g., protease inhibitors) .
  • Computational modeling : Molecular docking studies predict binding modes with targets like β-lactamases or serine hydrolases, guiding structural modifications .
    • Challenges : Hydrolytic instability in aqueous buffers requires formulation with cyclodextrins or nanoparticles to prolong circulation time .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : Buffer pH affects boronic acid reactivity; phosphate buffers (pH 7.4) mimic physiological conditions better than Tris-based systems .
  • Impurity profiles : Trace metals (e.g., Pd) from synthesis can artificially inflate activity. Chelating agents (e.g., EDTA) are recommended in bioassays .
    • Validation : Orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional activity) corroborate results .

Q. How can this compound be integrated into supramolecular sensors for detecting biomolecules?

  • Dual recognition systems : Pairing the boronic acid with a secondary binding site (e.g., a crown ether for cations) enhances selectivity for glucose or catecholamines .
  • Material design : Incorporation into polymers (e.g., via RAFT polymerization) creates hydrogels with tunable swelling responses to analytes. Fluorescent tagging (e.g., with dansyl groups) enables real-time monitoring .

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